

# Reproducibility of Published Clinical Trial Data for MK-0736: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-0736

Cat. No.: B1677231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published clinical trial data for **MK-0736**, an investigational 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) inhibitor. As direct reproducibility studies for the pivotal clinical trial (NCT002744716) have not been identified in publicly available literature, this document focuses on a detailed comparison with a co-evaluated alternative, MK-0916, and discusses the broader context of 11 $\beta$ -HSD1 inhibitor development.

## Executive Summary

**MK-0736**, a selective 11 $\beta$ -HSD1 inhibitor, was investigated for its potential to treat hypertension in overweight and obese patients. The primary clinical trial (NCT00274716) did not meet its primary endpoint of a statistically significant reduction in sitting diastolic blood pressure compared to placebo.<sup>[1]</sup> However, modest improvements were observed in certain secondary endpoints, including reductions in LDL-cholesterol and body weight.<sup>[1]</sup> This guide presents the available quantitative data from this trial, details the experimental protocols, and provides a comparative perspective with another 11 $\beta$ -HSD1 inhibitor, MK-0916, which was studied in the same trial. The broader landscape of this class of drugs suggests that while preclinical models were promising, clinical efficacy in humans has been challenging to establish, with some studies pointing towards potential off-target effects.<sup>[2]</sup>

# Data Presentation: MK-0736 vs. MK-0916 and Placebo

The following tables summarize the key quantitative outcomes from the 12-week, randomized, placebo-controlled clinical trial of **MK-0736** and MK-0916 in overweight to obese patients with hypertension.[\[1\]](#)

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic                                  | MK-0736 (2 mg/d) (n=51) | MK-0736 (7 mg/d) (n=54) | MK-0916 (6 mg/d) (n=53) | Placebo (n=52) |
|-------------------------------------------------|-------------------------|-------------------------|-------------------------|----------------|
| Age (years), mean (SD)                          | 53.8 (9.9)              | 54.1 (9.1)              | 53.3 (9.8)              | 54.5 (9.2)     |
| Body Mass Index (kg/m <sup>2</sup> ), mean (SD) | 33.2 (3.8)              | 33.5 (4.1)              | 32.9 (3.6)              | 33.8 (4.0)     |
| Sitting Diastolic BP (mm Hg), mean (SD)         | 94.9 (4.1)              | 95.3 (4.3)              | 95.1 (4.2)              | 95.4 (4.5)     |
| Sitting Systolic BP (mm Hg), mean (SD)          | 142.1 (10.2)            | 143.2 (10.8)            | 141.8 (9.9)             | 142.8 (11.1)   |
| LDL-Cholesterol (mg/dL), mean (SD)              | 125.9 (30.1)            | 128.0 (32.4)            | 126.3 (29.8)            | 129.1 (31.5)   |
| HDL-Cholesterol (mg/dL), mean (SD)              | 45.2 (11.1)             | 44.8 (10.9)             | 46.1 (12.0)             | 45.5 (11.5)    |

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[\[1\]](#)

Table 2: Placebo-Adjusted Changes from Baseline at Week 12

| Endpoint                                 | MK-0736 (7 mg/d) | MK-0916 (6 mg/d) |
|------------------------------------------|------------------|------------------|
| Sitting Diastolic Blood Pressure (mm Hg) | -2.2 (P = 0.157) | -1.8 (P = 0.254) |
| LDL-Cholesterol (%)                      | -12.3            | -8.5             |
| HDL-Cholesterol (%)                      | -6.3             | -5.1             |
| Body Weight (kg)                         | -1.4             | -1.1             |

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1] The primary endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure for the 7 mg/d **MK-0736** group.[1]

## Experimental Protocols

The pivotal study for **MK-0736** (NCT00274716) was a multicenter, randomized, placebo-controlled, double-blind, parallel-group trial.[1]

### Inclusion Criteria:

- Age: 18-75 years
- Hypertension: Sitting diastolic blood pressure (SiDBP) between 90 and 104 mm Hg and sitting systolic blood pressure (SiSBP) < 160 mm Hg after a washout period of prior antihypertensive medications.
- Body Mass Index (BMI):  $\geq 27$  to  $< 41$  kg/m<sup>2</sup>.[1]

### Treatment Arms:

- **MK-0736**: 2 mg/day or 7 mg/day
- MK-0916: 6 mg/day
- Placebo
- Duration: 12 weeks[1]

**Primary Endpoint:**

- The primary efficacy endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure at week 12 for the **MK-0736 7 mg/d** group.[\[1\]](#)

**Secondary Endpoints:**

- Changes from baseline in sitting systolic blood pressure.
- Changes in lipid profiles (LDL-C, HDL-C).
- Changes in body weight.[\[1\]](#)

**Safety Assessments:**

- Adverse events were monitored throughout the study.
- Laboratory safety tests and vital signs were regularly assessed.

## Signaling Pathway and Experimental Workflow

The therapeutic rationale for 11 $\beta$ -HSD1 inhibitors is based on their ability to modulate the availability of active glucocorticoids at the tissue level.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 11 $\beta$ -Hydroxysteroid Dehydrogenase Type 1 (11 $\beta$ -HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11 $\beta$ -HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of Published Clinical Trial Data for MK-0736: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677231#reproducibility-of-published-clinical-trial-data-for-mk-0736>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)